1,1,1-Triethyl-3,3,3-trimethyldisiloxane

Description

Significance of Si-O-Si Linkages in Molecular and Materials Science

The Si-O-Si linkage, or siloxane bond, is the fundamental structural unit of a vast array of synthetic polymers and materials, including silicones, which have widespread industrial and consumer applications. The strength and flexibility of the siloxane bond impart valuable properties such as thermal stability, chemical inertness, and hydrophobicity to these materials. This bond is significantly more stable than a C-O-C bond, contributing to the durability of silicone-based products. The geometry of the Si-O-Si bond, with a bond angle that can vary widely, allows for a high degree of rotational freedom, which is a key factor in the elastomeric properties of many silicones.

Contextualizing 1,1,1-Triethyl-3,3,3-trimethyldisiloxane within the Disiloxane (B77578) Family

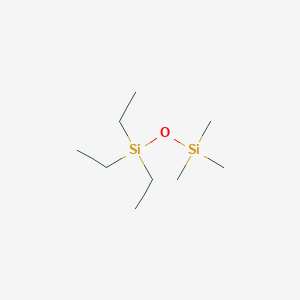

Disiloxanes are the simplest compounds containing the Si-O-Si linkage. They can be broadly categorized as symmetrical, where the organic substituents on both silicon atoms are identical (R3SiOSiR3), or unsymmetrical, where the substituents differ (R3SiOSiR'3). This compound, with its trimethylsilyl (B98337) and triethylsilyl groups attached to the central oxygen atom, is a prime example of an unsymmetrical disiloxane. This structural asymmetry can influence its reactivity and physical properties, making it a subject of interest for specialized applications where precise control over molecular properties is required.

Structure

3D Structure

Properties

IUPAC Name |

triethyl(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24OSi2/c1-7-12(8-2,9-3)10-11(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCJNLRBPWMYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465772 | |

| Record name | 1,1,1-triethyl-3,3,3-trimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2652-41-7 | |

| Record name | 1,1,1-triethyl-3,3,3-trimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Disiloxane (B77578) Synthesis

The formation of the silicon-oxygen-silicon (siloxane) bond is central to silicone chemistry. uni-regensburg.de For an unsymmetrical compound like 1,1,1-triethyl-3,3,3-trimethyldisiloxane, the synthesis requires the controlled coupling of a triethylsilyl and a trimethylsilyl (B98337) group via an oxygen atom. This can be achieved through several mechanistic routes, most commonly involving the condensation of silanols or the coupling of a silanol (B1196071) with a reactive silyl (B83357) species.

Role of Silanol and Silanolate Intermediates

Silanols (R₃SiOH) are fundamental intermediates in the synthesis of disiloxanes. wikipedia.org The most direct pathway to a disiloxane is the condensation of two silanol molecules, which eliminates a molecule of water. wikipedia.org To form this compound, this would involve the cross-condensation of triethylsilanol (B1199358) and trimethylsilanol.

Et₃SiOH + (CH₃)₃SiOH → Et₃Si-O-Si(CH₃)₃ + H₂O

Silanols are typically generated in situ by the hydrolysis of more reactive precursors like chlorosilanes or alkoxysilanes. wikipedia.org

The conjugate base of a silanol, the silanolate (R₃SiO⁻), is a significantly more potent nucleophile and plays a crucial role, particularly in base-catalyzed or hydroxide-mediated reaction pathways. researchgate.netnih.gov Silanolates are postulated as key intermediates in the hydroxide-mediated polymerization and depolymerization of siloxanes. nih.gov Their increased nucleophilicity, especially when paired with weakly coordinating counterions, allows them to readily attack silicon centers. researchgate.netnih.gov For instance, a triethylsilanolate anion could attack a trimethylsilyl-bearing substrate to form the target disiloxane. The isolation and characterization of stable silanol-silanolate anions have provided direct evidence for their existence and reactivity. researchgate.netnih.gov

Impact of Water: Byproduct vs. Catalytic Role

Water has a multifaceted role in disiloxane synthesis. In the condensation of silanols, water is a primary byproduct. wikipedia.org However, it is also a key reactant in the initial step of many syntheses, where it hydrolyzes precursors like halosilanes or alkoxysilanes to generate the necessary silanol intermediates. wikipedia.orgnih.gov

Beyond being a simple reactant or byproduct, water can also play a catalytic role. In certain metal-catalyzed systems, water acts as both the solvent and an oxidant for the conversion of hydrosilanes to disiloxanes. acs.org Plausible pathways for this transformation involve the hydrolytic oxidation of the hydrosilane on the surface of metal nanoparticles. acs.org This process includes the activation of the Si-H bond, followed by a nucleophilic attack of water on the silicon center to form a silanol, which can then condense to the disiloxane. acs.org The considerable tolerance for water in some catalytic systems, such as those using (C₆F₅)₃B, highlights its integral role in the catalytic cycle, promoting the efficient conversion of silanes to siloxanes. researchgate.net

Oxidative Addition and O-H Bond Cleavage Steps

In the context of organometallic catalysis, oxidative addition is a fundamental step where a metal center inserts into a covalent bond, increasing its oxidation state and coordination number. youtube.comyoutube.com This mechanism is relevant to disiloxane synthesis from silanols or hydrosilanes.

For a reaction involving a silanol, the process can involve the oxidative addition of the silanol's O-H bond to a low-valent metal center. This step cleaves the O-H bond and forms a new complex containing both a hydride (M-H) and a siloxide (M-OSiR₃) ligand. youtube.com Alternatively, a hydrosilane (R₃SiH) can undergo oxidative addition of its Si-H bond. A proposed mechanistic cycle for the cross-coupling of a silanol and a hydrosilane might involve:

Oxidative Addition: The O-H bond of one silanol (e.g., trimethylsilanol) adds to the metal catalyst.

Reaction with Second Silane (B1218182): The resulting metal-hydride-siloxide intermediate reacts with a second silane (e.g., triethylsilane).

Reductive Elimination: The final step is the reductive elimination of the disiloxane product (Et₃Si-O-Si(CH₃)₃), which regenerates the active catalyst and releases a molecule of hydrogen gas (H₂). uni-regensburg.de

This pathway is common for reactions catalyzed by transition metals like rhodium, iridium, platinum, and gold, which can readily cycle between different oxidation states. nih.govacs.orgyoutube.com

Assessment of Radical Pathways

While ionic and concerted pathways are dominant in disiloxane synthesis, the potential involvement of radical species has also been considered. Silyl radicals (R₃Si•) can be generated, for example, through the photocatalytic activation of a hydrosilane like tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov Once formed, a silyl radical could theoretically participate in a chain reaction.

However, for the direct formation of a Si-O-Si bond, radical pathways are less commonly invoked than condensation mechanisms. Most literature on disiloxane synthesis focuses on nucleophilic attack by silanols or silanolates. wikipedia.orgresearchgate.net Some modern cross-electrophile coupling reactions use photocatalytically generated silyl radicals to perform halogen-atom abstraction from alkyl halides, creating carbon-centered radicals for C-C bond formation. nih.gov While this demonstrates the accessibility of silyl radicals, their direct application to forming Si-O-Si bonds is not a primary or well-established synthetic route. Mechanistic studies involving radical traps or spectroscopic observation would be necessary to definitively confirm a radical pathway in a specific disiloxane synthesis.

Nature of Activated Species and Intermediates

The reactivity of silicon compounds can be significantly enhanced through activation, leading to the formation of highly reactive intermediates. This is a key strategy for promoting the formation of the siloxane bond under mild conditions.

Fluoride-Activated Disiloxanes and Silanolates

Fluoride (B91410) ions exhibit a uniquely high affinity for silicon, making them powerful catalysts in organosilicon chemistry. This activation strategy relies on the ability of fluoride to coordinate to the silicon atom of a silane. The interaction between a fluoride ion and a silanol's hydroxyl group can lead to the formation of hydrogen fluoride (HF) and a highly nucleophilic silanolate anion. researchgate.net

Alternatively, fluoride can directly attack a neutral silane (e.g., a hydrosilane or alkoxysilane), forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. This species is electron-rich and significantly more reactive than the starting tetracoordinate silane. This "activated" silicate can then readily react with an electrophile, such as another silane or a chlorosilane, to form the disiloxane. This approach is fundamental to reactions like the Hiyama cross-coupling, which utilizes fluoride-activated organosilanes. acs.org The use of fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) is common for facilitating these transformations.

Research Findings on Disiloxane Synthesis

| Catalyst System | Substrates | Key Mechanistic Feature | Typical Conditions | Reference |

|---|---|---|---|---|

| Base (e.g., CsCO₃, Et₃N) | 1,3-Dihydrido-disiloxanes, H₂O₂/H₂O | Generation of nucleophilic silanolate intermediates. | Room temperature, THF solvent. | acs.orgnih.gov |

| Gold on Carbon (Au/C) | Hydrosilanes, Water | Heterogeneous catalysis; Si-H bond activation in water. | Room temperature, water as solvent and oxidant. | acs.orgwikipedia.org |

| Rhodium(III)/Iridium(III) Complexes | Dihydrosilanes, Water | Homogeneous catalysis via oxidative addition of Si-H or O-H. | Room temperature, low catalyst loading. | nih.gov |

| Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) | Hydrosiloxanes, Water | Lewis acid catalysis, 'living' polymerization character. | Room temperature, bulk water or in toluene. | mcmaster.ca |

| Fluoride Ion (e.g., from TBAF) | Silanols, Chlorosilanes | Formation of hypervalent silicate or silanolate intermediates. | Mild conditions, often in organic solvents. | researchgate.net |

Proposed Si-O-Metal Linkage Intermediates (e.g., Si-O-Pd)

In the realm of transition-metal-catalyzed reactions, particularly those involving palladium, the formation of transient intermediates is a cornerstone of mechanistic understanding. For reactions involving this compound, a key proposed intermediate involves a direct linkage between silicon, oxygen, and the metal center, commonly formulated as a Si-O-Pd species.

The mechanistic significance of such Si-O-Pd intermediates has been substantiated through studies on analogous organosilicon compounds. Research on the cross-coupling reactions of organosilanolates has provided compelling evidence for the existence and kinetic competence of intermediates containing a Si-O-Pd bond. In these catalytic cycles, an arylpalladium(II) arylsilanolate complex, which serves as a direct model for the proposed intermediate, has been isolated and characterized. The formation of this linkage is typically envisioned as occurring via the oxidative addition of the disiloxane's Si-O bond to a low-valent palladium(0) complex or through the reaction of an organopalladium(II) species with the siloxane.

Further evidence comes from the synthesis and characterization of heterobimetallic complexes. For instance, a stable bimetallic Fe-Pd complex containing a four-membered Fe-Si-O-Pd ring has been prepared, providing definitive proof of a dative Si-O → Pd interaction. In other palladium-catalyzed processes, such as the silylation of allylic alcohols with disilanes, the proposed catalytic cycle involves the formation of an allyl-palladium complex where the counterion is a hypervalent silicate species derived from the cleavage of the Si-O bond. This silicate then engages in transmetalation, transferring a silyl group to the palladium center, which subsequently undergoes reductive elimination to form the product. These studies collectively support the hypothesis that Si-O-Pd linkages are viable and crucial intermediates in the functionalization of disiloxanes like this compound.

Chemoselectivity and Regioselectivity in Functionalization

The functionalization of an unsymmetrical substrate like this compound, which possesses both a trimethylsilyl (Me₃Si) and a triethylsilyl (Et₃Si) group, introduces questions of selectivity. Chemoselectivity refers to which type of bond reacts, while regioselectivity concerns which of the two different silyl groups is involved in the transformation.

The differential reactivity of the two silyl groups can be exploited to achieve selective synthesis. The outcome of a reaction is often governed by a combination of steric and electronic factors, as well as the specific catalyst and reagents employed. The trimethylsilyl group is sterically less demanding than the triethylsilyl group, which can lead to its preferential cleavage in certain catalytic reactions. Conversely, the greater inductive effect of the ethyl groups can influence the electron density at the adjacent silicon and oxygen atoms, potentially directing reactivity towards the triethylsilyl moiety under different conditions.

In palladium-catalyzed C-H functionalization reactions, selectivity is often controlled by modifying the catalyst structure with specific ligands or by using directing groups within the substrate. These principles can be extended to the selective cleavage of Si-O bonds. By carefully selecting the phosphine (B1218219) ligands on a palladium catalyst, for example, it is possible to tune the steric and electronic environment at the metal center, thereby influencing which Si-O bond of the unsymmetrical disiloxane preferentially undergoes oxidative addition. Research on the chemoselective hydrolysis of unsymmetrical 1,3-dihydrido-disiloxanes has demonstrated that selective reactions at one silicon center while leaving the other untouched is feasible.

| Catalyst/Reagent System | Controlling Factor | Predicted Selective Outcome for this compound |

|---|---|---|

| Pd Catalyst with Bulky Ligands | Steric Hindrance | Preferential cleavage of the less hindered Si(Me₃)-O bond |

| Lewis Acid Catalyst | Electronic Effects | Cleavage may be directed by the relative basicity of the oxygen atom influenced by Si-substituents |

| Base-Catalyzed Hydrolysis | Silicon Electrophilicity | Preferential attack at the silicon atom that is more electrophilic or sterically accessible |

Byproduct Formation Mechanisms (e.g., Symmetrical Disiloxanes, Oligomers)

Reactions involving this compound frequently yield byproducts, most notably the symmetrical disiloxanes—hexamethyldisiloxane (B120664) (Me₃SiOSiMe₃) and hexaethyldisiloxane (B1329380) (Et₃SiOSiEt₃)—as well as higher molecular weight siloxane oligomers. The formation of these species is primarily attributed to redistribution (also known as disproportionation or scrambling) reactions.

This redistribution is typically catalyzed by acidic or basic impurities or reagents present in the reaction mixture. The underlying mechanism involves the cleavage and reformation of siloxane (Si-O-Si) bonds. In an acid-catalyzed pathway, a proton can coordinate to the siloxane oxygen, weakening the Si-O bonds and making the silicon centers more susceptible to nucleophilic attack. A subsequent intermolecular reaction with another disiloxane molecule can then lead to an exchange of silyl groups, ultimately resulting in a statistical mixture of the starting unsymmetrical disiloxane and the two corresponding symmetrical disiloxanes.

The formation of siloxane oligomers and polymers proceeds through similar Si-O bond rearrangement mechanisms. This process can be viewed as a step-growth polycondensation, where the continuous scrambling of Si-O-Si linkages leads to the formation of longer chains and potentially cyclic species. The position of the equilibrium between the starting material, symmetrical byproducts, and oligomers depends on factors such as temperature, catalyst concentration, and the removal of any volatile components from the reaction system.

| Byproduct | Chemical Formula | Primary Formation Mechanism |

|---|---|---|

| Hexamethyldisiloxane | C₆H₁₈OSi₂ | Acid- or base-catalyzed redistribution/disproportionation |

| Hexaethyldisiloxane | C₁₂H₃₀OSi₂ | Acid- or base-catalyzed redistribution/disproportionation |

| Siloxane Oligomers | [-(R₂SiO)-]ₙ (where R is Me or Et) | Repetitive redistribution/polycondensation reactions |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, it offers detailed insights into the molecular framework, connectivity, and purity of 1,1,1-Triethyl-3,3,3-trimethyldisiloxane.

The structural identity of this compound is unequivocally confirmed through the combined analysis of ¹H, ¹³C, and ²⁹Si NMR spectra. Each spectrum provides unique information that, when pieced together, validates the presence and connectivity of the triethylsilyl (Si(CH₂CH₃)₃) and trimethylsilyl (B98337) (Si(CH₃)₃) moieties linked by an oxygen atom.

¹H NMR: The proton NMR spectrum displays characteristic signals for the ethyl and methyl groups attached to the silicon atoms. The trimethylsilyl group gives rise to a sharp singlet, while the triethylsilyl group produces a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, consistent with their respective spin-spin coupling patterns. rsc.org

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, showing distinct resonances for the methyl carbons of the trimethylsilyl group and the methylene and methyl carbons of the triethylsilyl group. rsc.orgdoi.org

²⁹Si NMR: Silicon-29 NMR is particularly powerful for characterizing siloxanes, as the chemical shifts are highly sensitive to the silicon atom's local environment. researchgate.net The spectrum of this compound is expected to show two distinct signals, one for the silicon atom in the triethylsilyl group and another for the silicon in the trimethylsilyl group, in the chemical shift region typical for D-type (diorganosubstituted) siloxane units. mdpi.comnih.gov

The expected NMR data for the compound are summarized in the table below.

Interactive Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -Si(CH₃)₃ | ~0.1 | Singlet |

| -Si(CH₂CH₃)₃ | ~0.5 | Quartet | |

| -Si(CH₂CH₃)₃ | ~0.9 | Triplet | |

| ¹³C | -Si(CH₃)₃ | ~2 | - |

| -Si(CH₂CH₃)₃ | ~7 | - | |

| -Si(CH₂CH₃)₃ | ~8 | - | |

| ²⁹Si | -O-Si(CH₃)₃ | ~7 to 10 | - |

| -O-Si(CH₂CH₃)₃ | ~5 to 8 | - |

Quantitative NMR (qNMR) serves as a primary method for determining the purity of chemical substances and monitoring reaction progress without the need for identical reference standards for the analyte. koreascience.krnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for precise quantification. bwise.kr

For the synthesis of this compound, ¹H qNMR can be employed to monitor the reaction in real-time. By integrating the signals of reactants (e.g., triethylsilanol (B1199358) and trimethylchlorosilane) and the product, one can track the conversion rate and optimize reaction conditions.

Following synthesis, qNMR is a powerful tool for assessing the final product's purity. unsw.edu.au A certified internal standard with a known concentration is added to a precisely weighed sample of the disiloxane (B77578). koreascience.kr By comparing the integral of a specific resonance from the analyte with that of the internal standard, the absolute purity of the compound can be calculated with high accuracy and traceability to the International System of Units (SI). koreascience.krbwise.kr This method is particularly advantageous as it can quantify undetected impurities, such as water or residual solvents, that other methods might miss. nih.gov

While the structure of this compound is relatively simple, more complex organosiloxane systems, such as polymers or functionalized materials, often require multi-dimensional NMR techniques for unambiguous structural assignment. acs.orgresearchgate.net Techniques like ²D ¹H-¹H COSY, ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.net

COSY experiments establish correlations between coupled protons, helping to identify adjacent CH₂ and CH₃ groups within the ethyl substituents.

HSQC correlates protons directly to the carbons they are attached to, allowing for definitive assignment of the ¹³C signals.

HMBC reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. This can confirm the connectivity between the ethyl and methyl groups and their respective silicon atoms.

²D ²⁹Si-²⁹Si INADEQUATE or correlation experiments, though challenging due to the low natural abundance of ²⁹Si, can directly probe the Si-O-Si linkage in more complex polysiloxanes and networked materials. acs.orguantwerpen.be

These advanced techniques provide a detailed map of the molecular structure, which is critical for understanding the structure-property relationships in complex organosiloxane materials. ubc.ca

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and analyzing the core structural features of this compound, particularly the characteristic Si-O-Si bond.

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups. The most prominent feature in the FTIR spectrum of any siloxane is the intense and broad absorption band associated with the asymmetric stretching vibration of the Si-O-Si linkage. researchgate.net This band typically appears in the 1000-1100 cm⁻¹ region. researchgate.net Its exact position and shape can provide information about the Si-O-Si bond angle and the nature of the substituents on the silicon atoms.

Other key absorption bands for this compound include C-H stretching vibrations from the methyl and ethyl groups (around 2800-3000 cm⁻¹), Si-C bending vibrations (e.g., Si-CH₃ rocking around 800-840 cm⁻¹), and C-H bending vibrations (around 1250-1460 cm⁻¹). doi.orgresearchgate.net The region from 1450 to 600 cm⁻¹ is often referred to as the fingerprint region, containing a unique pattern of absorptions that can be used to confirm the identity of the compound. msu.edu

Interactive Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2870 | C-H Asymmetric & Symmetric Stretching | Strong |

| 1460, 1380 | C-H Bending (in CH₃ and CH₂) | Medium |

| 1250 | Si-CH₃ Symmetric Bending | Strong |

| 1100 - 1000 | Si-O-Si Asymmetric Stretching | Very Strong, Broad |

| ~840, ~800 | Si-C Stretching / CH₃ Rocking | Strong |

Raman spectroscopy provides complementary information to FTIR. According to the mutual exclusion rule for molecules with a center of symmetry, vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. A key example in disiloxanes is the symmetric Si-O-Si stretching vibration. This mode is typically weak in the IR spectrum but produces a strong, sharp peak in the Raman spectrum, often found in the 500-650 cm⁻¹ range. researchgate.netresearchgate.net

Interactive Table 3: Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2870 | C-H Stretching | Strong |

| ~1450 | C-H Bending | Medium |

| 600 - 750 | Si-C Stretching | Strong |

| 500 - 650 | Si-O-Si Symmetric Stretching | Strong, Sharp |

X-ray Diffraction (XRD) for Solid-State Molecular Structures

The fundamental structural motif of a disiloxane is the Si-O-Si linkage. Studies on various disiloxanes have revealed that the Si-O-Si bond angle is a key parameter and is notably flexible, typically ranging from 130° to 180°. wikipedia.org For instance, the simplest member, Disiloxane (H₃Si-O-SiH₃), has a Si-O-Si bond angle of 142.2° in the solid state at 108 K. wikipedia.orgnih.gov In contrast, the presence of bulky substituents, such as in Hexamethyldisiloxane (B120664), can influence this angle. nih.gov

In a study of Chloropentaphenyldisiloxane, single-crystal X-ray diffraction analysis revealed detailed intramolecular bond parameters. mdpi.comproquest.com The analysis showed two different Si-O bond lengths within the same molecule [1.6305(10) Å and 1.6012(10) Å] and a wide Si-O-Si bond angle of 165.08(8)°. mdpi.com This highlights the level of detail that XRD can provide on the molecular geometry of organosiloxanes.

Table 1: Representative Crystallographic Data for Disiloxane Compounds

| Compound | Si-O-Si Angle (°) | Si-O Bond Length (Å) | Crystal System | Space Group | Reference |

|---|---|---|---|---|---|

| Disiloxane | 142.2 | Not specified | Orthorhombic | P 21 21 21 | wikipedia.orgnih.gov |

Note: Data presented for model compounds to illustrate the application of XRD.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Analysis in Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netyoutube.com It is particularly valuable for analyzing thin films and surface modifications of materials. For organosiloxanes like this compound, XPS can provide detailed information about the chemical environment of the silicon, oxygen, and carbon atoms, especially the nature of the Si-O bonding. nih.gov

The core principle involves irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. youtube.com The binding energy of these electrons is characteristic of a specific element and its oxidation state. researchgate.net

In the context of siloxanes, the Si 2p and O 1s core level spectra are of primary interest. The binding energy of the Si 2p peak is highly sensitive to the number of oxygen atoms attached to the silicon atom. researchgate.net For a disiloxane unit like the one in this compound, which has a structure of the type R₃Si-O-SiR'₃, the silicon atoms are each bonded to one oxygen atom (and three carbon atoms). This corresponds to a specific chemical environment often denoted as "M" or R₃Si-O₁. The binding energy for such a configuration is expected to be at the lower end of the typical range for silicon-oxygen bonds.

Studies on various siloxane-based systems have established a clear trend in Si 2p binding energies:

R₃Si-O₁ (M-type): ~101.5 eV researchgate.net

R₂Si-O₂ (D-type): ~102.1 eV researchgate.net

RSi-O₃ (T-type): ~102.8 eV researchgate.net

SiO₄ (Q-type): ~103.4 - 103.6 eV researchgate.netresearchgate.net

Similarly, the O 1s peak, typically found around 531-533 eV, provides information about the Si-O-Si linkage. researchgate.netmdpi.com Deconvolution of high-resolution XPS spectra allows for the quantification of these different chemical states on a surface. nih.govresearchgate.net

Table 2: Typical Binding Energies (BE) in XPS for Siloxane Systems

| Core Level | Chemical Group | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Si 2p | R₃Si-O₁ | 101.5 | researchgate.net |

| Si 2p | R₂Si-O₂ | 102.1 | researchgate.net |

| Si 2p | RSi-O₃ | 102.8 | researchgate.net |

| Si 2p | SiO₂ | 103.4 | researchgate.net |

| O 1s | Si-O-Si | 531.7 - 533.27 | researchgate.net |

Note: These are generalized values from studies on various organosilicon materials and serve as a reference for analyzing siloxane films.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability of Organosiloxanes

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govlinseis.com This technique is essential for determining the thermal stability and decomposition profile of materials like organosiloxanes.

For an organosiloxane such as this compound, a TGA experiment would reveal the temperature at which the compound begins to volatilize or decompose. The resulting TGA curve plots percent weight loss against temperature. The onset temperature of decomposition is a critical measure of the material's thermal stability.

Table 3: Illustrative TGA Data for Organosilicon Materials

| Material System | Key Observation | Temperature Range (°C) | Atmosphere | Reference |

|---|---|---|---|---|

| Polysiloxane Fiber (VTMS-TEOS) | Total weight loss of 12% | up to 1000 | Argon | researchgate.net |

| Silane (B1218182) (MPS) Modified Nanoparticles | Decomposition of MPS molecules | Initiates at 200 | Not specified | researchgate.net |

| Fungal Fibers with Si-source | 23.21% increase in residual weight | Not specified | Not specified | researchgate.net |

Note: Data presented from various organosilicon materials to illustrate the application and findings of TGA.

Computational and Theoretical Investigations

Quantum Chemical Methods and Density Functional Theory (DFT) Applications

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of organosilicon compounds like 1,1,1-triethyl-3,3,3-trimethyldisiloxane. acs.orgresearchgate.netresearchgate.net These computational approaches allow for the detailed analysis of various molecular and electronic properties that are often challenging to determine experimentally.

The molecular geometry of siloxanes is characterized by the unique nature of the siloxane (Si-O-Si) bond. Unlike the C-O-C bond in ethers which typically has an angle of around 111°, the Si-O-Si angle is considerably wider, often around 142.5°. wikipedia.org This wider angle, along with a Si-O bond length of approximately 1.64 Å, contributes to a low barrier for rotation around the Si-O bonds. wikipedia.org This inherent flexibility is a hallmark of siloxane chains and influences the conformational landscape of molecules like this compound. silicones.eunih.gov

Conformational analysis of related silyl (B83357) ethers suggests that the size of the alkyl groups on the silicon atoms plays a crucial role in determining the preferred conformations. acs.org For this compound, the interplay between the steric bulk of the triethylsilyl and trimethylsilyl (B98337) groups dictates the rotational preference around the central Si-O-Si linkage. Theoretical calculations on disiloxane (B77578) and related molecules have shown that the inclusion of d-orbitals on silicon in the basis set is crucial for accurately predicting the molecular geometry. nih.gov The flexibility of the siloxane backbone allows for a multitude of accessible conformations, a property that is critical to the material characteristics of silicone polymers. buffalo.edu

Table 1: Comparison of Typical Bond Angles and Lengths

| Bond | Typical Angle | Typical Bond Length |

| Si-O-Si | ~142.5° wikipedia.org | ~1.64 Å wikipedia.org |

| C-O-C | ~111° wikipedia.org | ~1.41 Å wikipedia.org |

| Si-C | ~1.88 Å nih.gov |

This table presents generalized data for siloxanes and ethers to provide context for the geometry of this compound.

The thermochemical stability of siloxanes is intrinsically linked to the high strength of the silicon-oxygen bond. gelest.com Computational studies on various organosilicon compounds have been instrumental in establishing a reliable database of thermochemical properties, including standard enthalpies of formation. nih.govresearchgate.net

The oxidation potential of siloxanes is a key parameter, especially in applications where they might be exposed to oxidative environments. acs.orgresearchgate.netosti.gov For shorter chain siloxanes, the nature of the substituent groups on the silicon atoms can significantly tune the oxidation potential. acs.orgresearchgate.net Computational studies on monosiloxanes have shown that substituting electron-donating groups, such as ethyl groups (-CH₂CH₃), in place of methyl groups (-CH₃) leads to a decrease in the oxidation potential. acs.org Specifically, the calculated oxidation potential of a monosiloxane decreased from 4.12 V with methyl substituents to 3.79 V with ethyl substituents. acs.org This suggests that this compound would have a lower oxidative stability compared to hexamethyldisiloxane (B120664) due to the presence of the more electron-donating ethyl groups.

Table 2: Effect of Alkyl Substituents on Calculated Oxidation Potential of a Monosiloxane

| Substituent (R) on Silyl Group | Calculated Oxidation Potential (V) |

| -CH₃ | 4.12 acs.org |

| -CH₂CH₃ | 3.79 acs.org |

This data is for a model monosiloxane [(R)₃SiO(CH₂)₂OCH₃] and illustrates the general effect of ethyl vs. methyl substitution. acs.org

Theoretical calculations have provided deep insights into the reaction mechanisms involving siloxanes, particularly the cleavage of the Si-O bond. researchgate.net For the acid-catalyzed hydrolysis of the siloxane bond, computational studies have identified that the protonation of the siloxane oxygen is a critical step that lowers the energy barrier for the reaction. researchgate.netacs.org The mechanism proceeds via a nucleophilic attack on the silicon atom, and the transition states of these reactions have been computationally modeled. researchgate.netmdpi.com

In the context of this compound, these studies imply that under acidic conditions, the molecule would be susceptible to cleavage at the Si-O bond. The presence of different alkyl groups (ethyl and methyl) would likely influence the relative susceptibility of the two Si-O bonds to cleavage, a factor that can be probed through computational modeling of the transition state energies for nucleophilic attack at each silicon center. The reaction energies and transition state barriers for hydrolysis are significantly lower under acidic or basic conditions compared to neutral hydrolysis. researchgate.net

Bond dissociation energy (BDE) is a fundamental measure of bond strength and a key determinant of a molecule's reactivity. wikipedia.org The Si-O bond is known to be significantly strong. gelest.com The BDE of the Si-O bond in hexamethyldisiloxane is considerably higher than that in methoxytrimethylsilane, indicating a strengthening effect of a silyl group as a substituent on the oxygen atom. gelest.com

Comparative Studies with Carbon Analogues for Stability and Reactivity

Comparisons between siloxanes and their carbon analogues, ethers, reveal significant differences in stability and reactivity, largely stemming from the fundamental differences between the Si-O and C-O bonds. wikipedia.orgwikipedia.org Computational studies suggest that the Si-O group provides added stability for siloxanes over their carbon counterparts. acs.orgresearchgate.net

The Si-O-Si bond angle in siloxanes is much wider than the C-O-C angle in ethers, and the Si-O bond is longer but also stronger than a C-O single bond. wikipedia.orgwikipedia.org From a theoretical standpoint, the paradoxically low basicity of the oxygen atom in siloxanes, despite its high partial negative charge, is explained by enhanced hyperconjugative interactions. acs.orgnih.govwikipedia.org This involves the delocalization of oxygen lone pair electrons into adjacent Si-C antibonding orbitals (n_O → σ*_SiC), a phenomenon that is more pronounced in siloxanes than in ethers. acs.org This enhanced hyperconjugation contributes to the enthalpic and entropic stability of the Si-O-Si linkage. nih.gov

In terms of reactivity, the larger size of the silicon atom and the polarity of the Si-O bond make the silicon center in siloxanes more susceptible to nucleophilic attack than the corresponding carbon center in ethers. mdpi.comresearchgate.net While ethers can be cleaved by strong acids, the cleavage of siloxanes can occur under milder acidic or basic conditions. researchgate.netresearchgate.net

Impact of Substituent Effects on Electronic Properties and Reaction Pathways

The nature of the alkyl substituents on the silicon atoms in this compound has a discernible impact on its electronic properties and potential reaction pathways. The ethyl group is more electron-donating than the methyl group. This difference in inductive effects influences the electron density at the silicon atoms and the polarity of the adjacent bonds.

As mentioned, computational studies on short-chain siloxanes have shown that electron-donating groups decrease the oxidation potential, thereby reducing the oxidative stability. researchgate.netacs.org DFT studies on silsesquioxanes have also shown that electron-donating methyl groups tend to lengthen the Si-O bond and widen the Si-O-Si bond angle compared to more electron-withdrawing substituents. researchgate.net

These substituent effects can also influence reaction pathways. For instance, in an acid-catalyzed cleavage reaction, the increased electron density on the silicon atom bonded to the ethyl groups might make it a slightly more favorable site for nucleophilic attack, although this could be counteracted by the increased steric hindrance of the ethyl groups. The precise outcome would depend on the balance of these electronic and steric factors, which can be elucidated through detailed computational studies of the reaction energy profiles. The electronic structure of organosilicon compounds, and thus their properties, can be effectively tuned through molecular engineering of the substituents. nih.govrsc.org

Validation and Benchmarking of Theoretical Methods in Organosilicon Chemistry

The accurate computational modeling of organosilicon compounds, including disiloxanes like this compound, is crucial for understanding their unique chemical and physical properties. Theoretical investigations provide insights into molecular structures, reaction mechanisms, and thermochemistry. However, the reliability of these computational predictions is highly dependent on the chosen theoretical methods and basis sets. Consequently, rigorous validation and benchmarking of these methods against experimental data or higher-level computations are essential practices in computational organosilicon chemistry.

A primary focus of these validation studies is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for many molecular systems. The selection of an appropriate functional and basis set is a critical step in obtaining meaningful results. For organosilicon compounds, various studies have benchmarked a range of DFT functionals, from generalized gradient approximation (GGA) and meta-GGA to hybrid and double-hybrid functionals.

Research has shown that for aspects like the thermochemistry of silanes and siloxanes, the choice of method is significant. dntb.gov.ua Theoretical studies on disiloxane derivatives have employed functionals such as B3LYP with basis sets like 6-311G(d,p), sometimes incorporating solvent models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to simulate solution-phase behavior. mdpi.com Such studies often involve the calculation of molecular properties like partial charges, using methodologies like Natural Bond Orbital (NBO) analysis to compare different charge partitioning schemes (e.g., Mulliken vs. Natural Population Analysis). mdpi.com

The validation process typically involves comparing calculated properties with experimental data. For instance, geometric parameters such as bond lengths and angles calculated by a specific DFT functional/basis set combination can be benchmarked against values obtained from X-ray crystallography or gas-phase electron diffraction. Similarly, calculated vibrational frequencies can be compared with experimental infrared and Raman spectra, and reaction enthalpies can be benchmarked against experimental thermochemical data.

In the absence of experimental data for a specific compound or property, benchmarking is often performed against higher-level, more computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)). These methods, while more accurate, are often too computationally expensive for routine calculations on larger molecules. Therefore, they serve as a "gold standard" for benchmarking more cost-effective DFT methods.

For broader classes of molecules, systematic benchmarking studies have provided valuable guidance on the performance of various functionals. For example, studies on organoselenium compounds have recommended the B3PW91 functional with the 6-311G(2df,p) basis set for accurate energy and geometry predictions. nih.gov For spin-crossover molecules, the hybrid meta-GGA functional TPSSh has shown robust performance. acs.orgacs.org For organic polysulfides, hybrid functionals like M06-2X and B3LYP-D3(BJ) have been identified as accurate for reaction energies. njit.edu These findings, while not directly on organosilicon compounds, highlight the general approach of functional testing and validation that is applicable across computational chemistry.

The following table illustrates a hypothetical benchmarking study for a key geometric parameter of a model disiloxane, showcasing how different theoretical methods might be compared against a reference value.

| Theoretical Method | Basis Set | Si-O Bond Length (Å) | Deviation from Reference |

| HF | 6-31G(d) | 1.615 | -0.015 |

| B3LYP | 6-31G(d) | 1.632 | +0.002 |

| B3LYP | 6-311+G(2d,p) | 1.630 | 0.000 |

| PBE0 | 6-311+G(2d,p) | 1.628 | -0.002 |

| M06-2X | 6-311+G(2d,p) | 1.625 | -0.005 |

| MP2 | 6-311+G(2d,p) | 1.631 | +0.001 |

| Reference (CCSD(T)) | aug-cc-pVTZ | 1.630 | N/A |

This table demonstrates that the choice of both the functional and the basis set can influence the accuracy of the predicted geometric parameter. In this illustrative case, the B3LYP functional with a triple-zeta basis set provides a result in excellent agreement with the high-level CCSD(T) reference calculation. Such validation exercises are critical for establishing reliable computational protocols for the study of specific classes of molecules like the disiloxanes.

Applications in Advanced Materials and Synthetic Chemistry

Role as Building Blocks for Complex Molecular Architectures

The utility of siloxanes as building blocks in complex molecular design is well-established. Molecules like 1,1,1-Triethyl-3,3,3-trimethyldisiloxane possess a flexible Si-O-Si bond angle, which is a key feature for constructing larger, three-dimensional silicone-based structures. However, for this specific disiloxane (B77578) to act as a building block, it would typically first need to be functionalized. For instance, introducing reactive groups (e.g., vinyl, chloro, or alkoxy groups) onto the ethyl or methyl substituents would be a necessary preliminary step to enable its polymerization or covalent attachment to other molecules. Without such functionalization, its role is largely limited to that of a non-reactive solvent, a chain terminator in certain polymerization reactions, or a reference compound in analytical chemistry. The synthesis of complex 3D siloxane architectures often relies on the condensation of functionalized silanes or smaller siloxane oligomers.

Precursors for Functionalized Materials and Specialty Polymers

As a precursor, this compound is chemically stable and relatively inert. Its transformation into a precursor for specialty polymers would necessitate chemical modification to introduce polymerizable functionalities.

Solid Polymeric Electrolytes

Siloxane-based polymers are highly valued as hosts for solid polymer electrolytes (SPEs) due to their low glass transition temperatures (Tg), high segmental mobility, and thermal stability, which are conducive to ion transport. researchgate.net SPEs are typically composed of a polymer host and a dissolved salt. mdpi.com Research in this area focuses on polysiloxanes with grafted side chains, such as oligoethers, that can effectively solvate lithium ions. researchgate.netjecst.org For instance, siloxane polymers grafted with trifluoromethanesulfonylamide and oligoether side chains have been prepared to enhance ionic conductivity. jecst.org

While this compound is not directly used, functionalized siloxanes are polymerized to form the backbone of these electrolytes. The general properties of siloxane backbones that make them suitable for SPEs are listed below.

| Property of Siloxane Backbone | Relevance to Solid Polymer Electrolytes |

| Low Glass Transition Temp. (Tg) | Enhances polymer segmental motion, facilitating ion transport. researchgate.net |

| High Thermal Stability | Ensures operational safety and durability of the battery. researchgate.net |

| Chemical Stability | Resists degradation from contact with electrode materials. researchgate.net |

| Flexibility | Allows for facile chemical modifications, like grafting conductive side chains. researchgate.netjecst.org |

An example of a relevant system involves the ring-opening polymerization of cyclic siloxanes to create a polymer backbone, which is then functionalized. jecst.org The ionic conductivity of such systems can be an order of magnitude higher than polymers without specific anion-trapping sites. jecst.org

Coupling Agents in Interfacial Chemistry

Silanes and siloxanes with reactive functionalities are widely used as coupling agents to promote adhesion between inorganic substrates (like glass or metal oxides) and organic polymers. gelest.com These agents typically have a hydrolyzable group (e.g., alkoxy) that bonds to the inorganic surface and an organofunctional group that is compatible with the polymer matrix. gelest.com A related compound, 1,3-Divinyl-1,1,3,3-tetramethyldisilazane, is noted for its use as an adhesion promoter and for modifying fumed silica (B1680970) to improve properties in silicone products. gelest.comcfmats.com this compound lacks the necessary reactive groups to function as a coupling agent in its native form. It would require chemical modification, for example, the introduction of vinyl or amino groups, to be used for this purpose.

Resins for High-Refractive Index and Low-Dielectric Constant Materials

Low-Dielectric Constant Materials: Siloxane-based polymers are prime candidates for low-dielectric constant (low-κ) materials, which are essential in the microelectronics industry to insulate conductive layers in integrated circuits. google.com The low polarizability of Si-C and C-H bonds and the large free volume associated with bulky silyl (B83357) groups contribute to a lower dielectric constant. researchgate.net Research has shown that incorporating fluorine or creating porous structures in methylsiloxane networks can reduce the dielectric constant to values as low as 2.3. researchgate.net Siloxane epoxy polymers have demonstrated dielectric constants ranging from about 2.2 to 2.7. google.com While this compound is not the direct monomer, the fundamental Si-O-Si structure is the basis for these advanced polymers.

High-Refractive Index Materials: Conversely, to create high refractive index (HRI) polymers from siloxanes, moieties with high molar refraction, such as aromatic rings (e.g., phenyl groups), are incorporated into the siloxane structure. mdpi.com Polysiloxane oligomers containing carbazole (B46965) have been synthesized, exhibiting high refractive indices between 1.59 and 1.60. researchgate.net The use of a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex solution as a catalyst for curing such resins has been reported, highlighting the role of related, but distinct, siloxane compounds in this field. mdpi.com There is no evidence to suggest that the non-aromatic, non-functionalized this compound is used to produce HRI materials.

Materials Exhibiting Nonconventional Fluorescence

No available scientific literature or research data links this compound to the development of materials exhibiting nonconventional fluorescence. This phenomenon, often related to aggregation-induced emission or clustering-triggered emission, typically requires specific chromophoric structures that are absent in this simple disiloxane molecule.

Strategic Applications in Organic Synthesis

The stability of the siloxane bond, combined with its potential for activation under specific conditions, makes disiloxanes powerful tools in modern synthetic chemistry.

The Hiyama cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organosilicon compound and an organic halide, has become a vital alternative to other methods like the Suzuki and Stille couplings, partly due to the low toxicity and stability of organosilicon reagents. organic-chemistry.org A key challenge in early silicon-based couplings was the need for a fluoride (B91410) activator to generate a reactive pentacoordinate siliconate species. acs.org

A significant evolution in this methodology was the discovery that organosilanols (R₃SiOH) could serve as effective coupling partners under basic, fluoride-free conditions. acs.org Mechanistic studies revealed that many of these reactions proceed via the formation of a silanolate (R₃SiO⁻) intermediate. researchgate.net It was further established that stable, easy-to-handle disiloxanes (R₃Si-O-SiR'₃) can function as precursors to these reactive intermediates. organic-chemistry.orgacs.org Under activation with a base or a fluoride source, the disiloxane can undergo cleavage to generate the necessary silanolate in situ. organic-chemistry.org

Therefore, a compound like this compound can be employed as a "masked" or protected form of a reactive silanol (B1196071) or silanolate. fiu.edu This strategy allows for the stable storage and handling of the silicon nucleophile, which can then be unmasked under the specific conditions of the cross-coupling reaction, enhancing the reaction's functional group compatibility and practical utility. acs.org

| Reagent Type | Activation Method | Key Intermediate | Advantage | Reference |

|---|---|---|---|---|

| Organosilane (e.g., R-SiMe₃) | Stoichiometric Fluoride (e.g., TBAF) | Pentacoordinate Silicate (B1173343) [R-SiFMe₃]⁻ | Classic method | organic-chemistry.org |

| Organosilanol (R-SiOH) | Brønsted Base (e.g., Cs₂CO₃, KOSiMe₃) | Silanolate (R-SiO⁻) | Fluoride-free, mild conditions | acs.org |

| Disiloxane (R-Si-O-SiR'₃) | Fluoride or Base | Silanolate (R-SiO⁻) | Stable, easily handled precursor ("masked" silanolate) | organic-chemistry.orgacs.orgresearchgate.net |

Retrosynthetic analysis is a foundational technique in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.comyoutube.com This process of "disconnection" generates charged fragments called synthons, which correspond to real-world synthetic equivalents. youtube.com

The utility of disiloxanes as masked silanolates has directly impacted retrosynthetic strategy. Traditionally, a disconnection of a carbon-silicon bond in a target molecule would lead to an organosilanol synthon. While valid, organosilanols can be prone to self-condensation and may be difficult to handle or purify. The discovery that stable disiloxanes are viable coupling partners provides a new and more practical disconnection pathway. organic-chemistry.org

Now, a synthetic chemist can perform a C-Si disconnection and identify the synthetic equivalent not as a potentially unstable silanol, but as a robust and storable disiloxane like this compound. This approach simplifies the synthetic plan by using a more reliable reagent. The unsymmetrical nature of this particular disiloxane introduces the potential for selective disconnection, where one might envision reaction conditions that preferentially cleave and transfer the triethylsilyl or the trimethylsilyl (B98337) group, adding a layer of sophistication to the synthetic design. This strategic shift enhances the practicality of silicon-based cross-coupling in the assembly of complex molecules.

Catalytic Applications Beyond Their Own Synthesis (e.g., Reduction of Phosphine (B1218219) Oxides by Hydridodisiloxanes)

While this compound itself is not a reducing agent, its structural cousins, the hydridodisiloxanes (containing Si-H bonds), are highly effective reagents for specific catalytic transformations, most notably the reduction of phosphine oxides.

Phosphines are ubiquitous ligands in transition metal catalysis and reagents in reactions like the Wittig and Mitsunobu reactions. These processes generate phosphine oxides as stoichiometric byproducts. The regeneration of valuable phosphines from these stable oxides is a critical goal for sustainable chemistry. The strength of the phosphorus-oxygen (P=O) bond makes this reduction challenging, often requiring harsh reagents. nih.gov

Hydrosilanes and hydridodisiloxanes have emerged as exceptionally mild and chemoselective reducing agents for this purpose. rsc.org The driving force for the reaction is the high oxophilicity of silicon and the formation of a very stable Si-O-Si (siloxane) bond. In a typical mechanism, the hydridodisiloxane transfers its hydride to the phosphorus center, while the phosphine oxide's oxygen atom coordinates to the silicon, ultimately forming the reduced phosphine and a larger polysiloxane byproduct. morressier.com Reagents such as 1,3-diphenyldisiloxane (DPDS) and tetramethyldisiloxane (TMDS) have proven highly effective, in some cases requiring only mild heating or the presence of a simple catalyst. nih.govorganic-chemistry.org These reactions exhibit remarkable chemoselectivity, tolerating functional groups like esters and ketones that would be reduced by conventional metal hydrides. organic-chemistry.org

| Reducing Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| 1,3-Diphenyldisiloxane (DPDS) | 110 °C (additive-free) or 23 °C (with Brønsted acid catalyst) | Highly chemoselective; can perform reduction at room temperature with catalyst. | nih.gov |

| Tetramethyldisiloxane (TMDS) | With Ti(OiPr)₄ or Cu(II) catalyst | Mild, efficient hydride source for a broad range of phosphine oxides. | organic-chemistry.org |

| Polymethylhydrosiloxane (PMHS) | 200-250 °C (neat, metal-free) | Inexpensive, industrially available byproduct; solvent-free conditions. | mdpi.com |

| Hexachlorodisilane (Si₂Cl₆) | With oxalyl chloride activator (mild conditions) | Metal-free reduction; produces volatile byproducts, simplifying purification. | nih.gov |

A hypothetical hydrido-variant, such as 1,1,1-triethyl-3-hydro-3,3-dimethyldisiloxane, would be expected to function within this class of reagents, offering a unique reactivity profile based on the electronic and steric environment provided by the ethyl and methyl groups. The development of such tailored disiloxane reductants continues to be an area of active research.

Future Research Directions and Challenges in 1,1,1 Triethyl 3,3,3 Trimethyldisiloxane Research

Development of More Efficient, Atom-Economical, and Selective Synthetic Routes

The synthesis of unsymmetrical disiloxanes like 1,1,1-triethyl-3,3,3-trimethyldisiloxane has traditionally been a challenge. Future research is heavily focused on developing synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy and selectivity.

A significant area of research is the dehydrogenative coupling of silanols with hydrosilanes , which is considered a highly atom-economical method for creating unsymmetrical siloxanes. researchgate.netarxiv.org This approach is advantageous as it often proceeds under mild conditions with the aid of simple main group catalysts. researchgate.netarxiv.org Another promising and efficient method is the subsequent hydrosilylation of alkenes and alkynes . nih.govdowntoearth.org.inyoutube.com This technique allows for the synthesis of unsymmetrically functionalized disiloxanes, including those that were previously inaccessible through other synthetic routes. downtoearth.org.inyoutube.com

| Synthetic Route | Key Advantages | Catalyst Examples |

| Dehydrogenative coupling | High atom economy, mild conditions | Main group catalysts |

| Subsequent hydrosilylation | Access to novel structures, high efficiency | Platinum-based catalysts |

| Oxidative coupling | Good functional group tolerance, mild conditions | Silver(I) catalysts |

Exploration of Novel and Sustainable Catalytic Systems

The catalyst is at the heart of any efficient chemical transformation. For the synthesis of this compound and its analogs, the move towards more sustainable and cost-effective catalytic systems is a major research thrust. While platinum-based catalysts, such as the Karstedt catalyst, have been traditionally used for hydrosilylation reactions, their high cost and potential for product contamination are significant drawbacks. nih.gov

Consequently, there is a growing interest in catalysts based on more abundant and less toxic base metals. Cobalt-based pincer complexes , for instance, have shown promise in the selective synthesis of disiloxanes. fiu.eduyoutube.com These catalysts can facilitate the reaction of silanes with water to produce symmetrical disiloxanes and can also be used for the dehydrogenative coupling of silanes and silanols to form unsymmetrical siloxanes. fiu.eduyoutube.com

Silver(I) catalysts have also emerged as effective for the oxidative coupling of hydrosilanes to form both symmetrical and unsymmetrical disiloxanes. ethz.ch Beyond metal-based systems, metal-free catalysis is a burgeoning field. Catalysts like tris(pentafluorophenyl)borane (B72294), B(C6F5)3, and potassium bis(trimethylsilyl)amide (KHMDS) have been successfully employed for the synthesis of unsymmetrical siloxanes under mild conditions. researchgate.netarxiv.org

Future work in this area will likely focus on designing catalysts with enhanced activity, selectivity, and recyclability, further contributing to the sustainability of disiloxane (B77578) synthesis.

Deeper Mechanistic Understanding of Complex Organosilicon Reactions

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For the synthesis of unsymmetrical disiloxanes, several mechanistic pathways have been proposed, but many details remain to be elucidated.

In silver-catalyzed oxidative coupling, a proposed mechanism involves the formation of a silver hydride species and an electrophilic silicon species. ethz.ch For cobalt-catalyzed reactions, mechanistic studies suggest the involvement of homogeneous pathways where catalytic oxidation of the silane (B1218182) to a silanol (B1196071) is a key step, followed by dehydrocoupling. youtube.com These reactions involve the activation of Si-H, Si-OH, and O-H bonds. youtube.com

Further research is needed to gain a more detailed picture of the intermediates and transition states in these reactions. This will likely involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, along with computational modeling. A deeper mechanistic understanding will enable the rational design of more efficient and selective catalysts and reaction conditions. The role of higher-coordinated silicon species in these reaction mechanisms is also an area of active investigation. nih.gov

Design and Synthesis of New Functionalized Derivatives with Tailored Properties

The ability to introduce a wide variety of functional groups onto the disiloxane backbone is crucial for tailoring the properties of the resulting materials. Research in this area is focused on developing synthetic strategies that allow for the precise placement of functional groups.

The synthesis of bifunctional disiloxanes through subsequent hydrosilylation of alkenes and alkynes is a powerful tool for creating novel building blocks. nih.gov This methodology has shown vast functional group tolerance. nih.gov Similarly, the selective synthesis of unsymmetrically functionalized disiloxanes has been achieved through the stepwise or one-pot hydrosilylation of different alkynes. downtoearth.org.inyoutube.com

An example of a functionalized derivative with tailored properties is the synthesis of a siloxane polyether via a hydrosilylation reaction. nih.gov This compound exhibits amphiphilic properties, with both hydrophobic methyl groups and hydrophilic polyether groups attached to the silicon atoms. nih.gov Such materials have potential applications as, for example, anti-biocorrosion coatings. nih.gov

The future in this field lies in the creative design and synthesis of a diverse library of functionalized this compound derivatives with properties fine-tuned for specific applications in areas such as polymer chemistry, materials science, and biomedical engineering.

Integration of Advanced Computational Modeling for Predictive Design and Materials Discovery

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can be difficult to obtain through experiments alone. For this compound and its derivatives, advanced computational modeling, particularly Density Functional Theory (DFT) , holds immense promise for accelerating materials discovery.

DFT allows for the calculation of a wide range of molecular properties, which can help in predicting the behavior of new materials before they are synthesized. youtube.comyoutube.com This can significantly reduce the time and resources spent on trial-and-error experimentation. For instance, DFT can be used to model the electronic and structural properties of functionalized disiloxanes, providing insights into their potential applications. The use of DFT and molecular orbital calculations has already been demonstrated to help explain the in-vitro antimicrobial activity of certain synthesized compounds. nih.gov

While powerful, DFT has its limitations, including the choice of appropriate functionals and the computational cost associated with large systems. youtube.com Future research will focus on developing more accurate and efficient computational methods and applying them to the predictive design of disiloxane-based materials with desired optical, electronic, and mechanical properties. The integration of machine learning with computational and experimental data is also a promising avenue for accelerating the design cycle.

| Computational Technique | Application in Disiloxane Research | Key Challenges |

| Density Functional Theory (DFT) | Prediction of electronic and structural properties, reaction mechanisms | Choice of functionals, computational cost for large systems |

| Molecular Dynamics (MD) | Simulation of bulk properties and interactions | Accuracy of force fields |

| Machine Learning | Accelerated screening of candidate molecules | Requirement for large, high-quality datasets |

Investigation of Environmental Degradation Pathways and Fate in Academic Contexts

As with any chemical compound produced and used on a large scale, understanding the environmental fate of this compound is of critical importance. General studies on siloxanes have shown that their environmental behavior is complex and depends on their specific structure and the environmental compartment.

The primary degradation pathways for siloxanes in the environment are believed to be hydrolysis and hydroxylation . researchgate.netnih.gov However, the rate of these processes can vary significantly. Some modified siloxanes have been found to be more persistent than their dimethylsiloxane counterparts due to lower volatility and slower degradation. researchgate.netnih.gov

Siloxanes are known to enter the environment through wastewater streams, and while many are volatile and can be removed to the atmosphere, some can partition to sludge. downtoearth.org.in The behavior of siloxanes in wastewater treatment plants and their potential for bioaccumulation are areas of ongoing research. downtoearth.org.infiu.edu

Future academic research should focus specifically on the environmental degradation of unsymmetrical siloxanes like this compound. This includes detailed studies on its hydrolysis rates under various environmental conditions, its potential for biodegradation by microorganisms, and its partitioning behavior in soil and water. This knowledge is essential for a complete life-cycle assessment and to ensure the sustainable use of this class of compounds.

Q & A

Q. What are the established synthetic routes for 1,1,1-Triethyl-3,3,3-trimethyldisiloxane?

The compound is synthesized via controlled hydrolysis and condensation of silane precursors. A common method involves reacting chlorosilanes (e.g., triethylchlorosilane and trimethylchlorosilane) in the presence of a base catalyst (e.g., ammonia or amines) under anhydrous conditions. Stoichiometric ratios and reaction temperature (typically 0–25°C) are critical to minimize side reactions like over-hydrolysis or polymerization. Post-synthesis purification employs fractional distillation under reduced pressure to isolate the disiloxane product .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- Infrared (IR) Spectroscopy : Peaks at ~1050–1100 cm⁻¹ (Si-O-Si stretching) and ~750–800 cm⁻¹ (Si-C stretching) confirm the disiloxane backbone and alkyl substituents. Artifact-free measurements require solvent selection (e.g., CCl₄ or CS₂) and controlled pathlengths to avoid spectral distortions .

- NMR Spectroscopy : ¹H NMR reveals ethyl (δ 0.5–1.5 ppm) and methyl (δ 0.1–0.3 ppm) groups bonded to silicon, while ²⁹Si NMR distinguishes Si-O (δ 10–20 ppm) and Si-C (δ −5 to 5 ppm) environments .

Q. What are the primary research applications of this compound?

It serves as:

- A solvent in chromatography due to its miscibility with organic phases and low polarity .

- A precursor in polymer synthesis , particularly for silicone-based materials, where its asymmetric structure influences cross-linking efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis during synthesis?

Hydrolysis is mitigated by:

- Using anhydrous solvents (e.g., THF or hexane) and inert atmospheres (N₂/Ar).

- Controlling pH via slow addition of base catalysts (e.g., triethylamine) to avoid localized excess moisture.

- Monitoring reaction progress with in-line IR spectroscopy to detect Si-Cl or Si-OH intermediates .

Q. What computational methods are suitable for modeling the compound’s reactivity and molecular interactions?

- Quantum Mechanics (QM) : Density Functional Theory (DFT) predicts bond dissociation energies (e.g., Si-O vs. Si-C) and transition states for hydrolysis or silanol formation.

- Quantitative Structure-Property Relationship (QSPR) : Correlates substituent effects (ethyl vs. methyl groups) with properties like hydrophobicity or thermal stability .

- Molecular Dynamics (MD) : Simulates solvent interactions in chromatographic applications .

Q. How can contradictory spectral data (e.g., unexpected IR peaks) be resolved?

- Artifact identification : Grating changes or solvent interference (e.g., CCl₄ vs. CS₂) may cause spurious peaks. Repetition under standardized conditions (pathlength, concentration) is critical .

- Isotopic labeling : Deuterated analogs clarify ambiguous assignments in ¹H/²⁹Si NMR spectra .

Q. What strategies improve its stability in polymer formulations?

- Co-stabilizers : Adding antioxidants (e.g., BHT) or UV absorbers reduces radical-induced degradation.

- Encapsulation : Microencapsulation in silica matrices delays hydrolysis in humid environments .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.